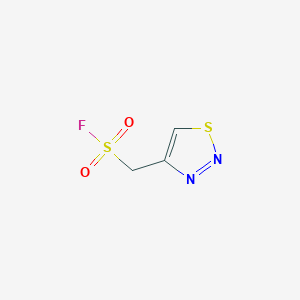

Thiadiazol-4-ylmethanesulfonyl fluoride

Description

Properties

IUPAC Name |

thiadiazol-4-ylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCYNCLQRMZSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiadiazol-4-ylmethanesulfonyl fluoride typically involves the reaction of thiadiazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1,3,4-thiadiazole derivatives with sulfonyl fluoride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Thiadiazol-4-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases under acidic or basic conditions.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions are various substituted thiadiazole derivatives .

Scientific Research Applications

Biochemical Properties

Thiadiazol-4-ylmethanesulfonyl fluoride acts primarily as an enzyme inhibitor. It forms covalent bonds with serine residues in the active sites of serine proteases, leading to inhibition of these enzymes. This characteristic makes it valuable in biochemical research for studying enzyme mechanisms and cellular processes.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling: It modulates pathways that regulate gene expression and cellular metabolism.

- Oxidative Stress: It can induce oxidative stress and apoptosis in specific cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production.

Synthetic Methods

The synthesis of this compound typically involves:

- Reagents Used: Reaction of thiadiazole derivatives with sulfonyl fluoride reagents, often in the presence of bases like triethylamine.

- Common Reactions:

- Substitution Reactions: Involves nucleophilic substitution where the sulfonyl fluoride group is replaced by other nucleophiles.

- Oxidation and Reduction: Can undergo oxidation or reduction under specific conditions to yield various derivatives.

- Condensation Reactions: Reacts with aldehydes or ketones to form Schiff bases.

Chemistry

This compound serves as an intermediate in synthesizing other thiadiazole derivatives, which are crucial in various chemical reactions due to their unique properties.

Biology

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens has been documented, highlighting its potential in combating infections .

Medicine

Thiadiazole derivatives have shown promise as:

- Antifungal Agents: Effective against a range of fungal infections.

- Antibacterial Agents: Demonstrated activity against resistant bacterial strains.

- Anticancer Agents: Studies indicate potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Industrial Applications

In agriculture, this compound is utilized in the production of pesticides and herbicides due to its biological activity against pests and weeds. This application underscores its importance in enhancing agricultural productivity while managing pest populations effectively.

Case Study 1: Antimicrobial Activity

A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound in drug development for infectious diseases .

Case Study 2: Anticancer Research

Research focused on the synthesis of novel thiadiazole derivatives demonstrated that certain modifications to the thiadiazol structure enhanced anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via ROS generation and mitochondrial disruption .

Mechanism of Action

The mechanism of action of thiadiazol-4-ylmethanesulfonyl fluoride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membrane integrity . The compound may also interfere with enzymatic pathways, leading to the inhibition of essential biochemical processes in the target organisms .

Comparison with Similar Compounds

Table 1: Reactivity Comparison of Sulfur-Based Electrophiles

| Compound | Reactivity with Nucleophiles | Stability in Aqueous Media | Selectivity Profile | Reference |

|---|---|---|---|---|

| This compound | Moderate (balanced kinetics) | High (pH 7–9) | High for serine proteases | |

| Sulfonyl chlorides | High | Low (hydrolyzes rapidly) | Poor (off-target reactions) | |

| Acrylamides | Slow (pH-dependent) | Moderate | Moderate | |

| 1,2,4-Thiadiazole-3-sulfonamides | Low | High | Antitumor activity |

Key Findings :

- Sulfonyl fluorides exhibit superior hydrolytic stability compared to sulfonyl chlorides, enabling prolonged activity in biological systems .

- This compound shows balanced reactivity , avoiding the excessive instability of sulfonyl chlorides while maintaining sufficient electrophilicity for covalent bonding .

Key Findings :

- This compound demonstrates potent protease inhibition, outperforming non-covalent thiadiazole analogs in targeting viral proteases like SARS-CoV-2 M<sup>pro</sup> .

- Compared to nitro-substituted thiadiazoles, sulfonyl fluorides exhibit higher target specificity but lower broad-spectrum antimicrobial activity .

Biological Activity

Thiadiazol-4-ylmethanesulfonyl fluoride (TMSF) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TMSF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMSF is characterized by its thiadiazole ring and a sulfonyl fluoride group, which contribute to its reactivity and biological profile. The general structure can be represented as follows:

TMSF exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit:

- Protein Tyrosine Kinases (PTKs) : TMSF inhibits VEGFR-2, a critical receptor in angiogenesis, by blocking the phosphorylation of tyrosine residues, thus disrupting the initiation of angiogenesis and potentially retarding tumor growth .

- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition enhances incretin action, which is beneficial for glucose metabolism in Type 2 diabetes management .

Biological Activity Overview

The biological activity of TMSF can be categorized into several key areas:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Cancer Therapeutics

A study investigated the effects of TMSF on tumor models in mice. Results showed that TMSF administration led to a significant reduction in tumor vascularization and size compared to control groups. The mechanism was attributed to the inhibition of VEGFR-2 signaling pathways.

Case Study 2: Diabetes Management

In vitro studies have shown that TMSF enhances insulin secretion by inhibiting DPP-IV activity. This effect was confirmed in diabetic animal models where glucose tolerance improved significantly after treatment with TMSF .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Anticancer | Inhibition of VEGFR-2 | Cancer treatment |

| Anti-inflammatory | Modulation of PTK signaling | Chronic inflammatory diseases |

| Antimicrobial | Inhibition of bacterial growth | Treatment of bacterial infections |

| Glucose metabolism | DPP-IV inhibition | Management of Type 2 diabetes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.